2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is an organic compound characterized by its dioxolane ring structure, which consists of two oxygen atoms and three carbon atoms in a five-membered ring. The compound has the molecular formula and a molecular weight of approximately 238.11 g/mol. It is a derivative of 1,3-dioxolane, which is known for its applications in organic synthesis and as a solvent. The presence of the iodine atom in the pentyl chain enhances its reactivity and potential applications in medicinal chemistry and material science .
The chemical reactivity of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane can be attributed to both the dioxolane ring and the iodopentyl side chain. Common reactions include:
The synthesis of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane typically involves several steps:
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane has potential applications in various fields:
Interaction studies involving 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane focus on its reactivity with biological molecules and other chemical species. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, studies exploring its interaction with nucleophiles may reveal pathways for further functionalization .
Several compounds share structural similarities with 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Ethyl-2-methyl-1,3-dioxolane | Dioxolane | Lacks halogen substituent; used as a solvent |
| 5-Iodopentanol | Alcohol | Contains iodine; potential for similar reactivity |
| 1,3-Dioxolane | Dioxolane | Basic structure without additional substituents |
| 2-Methyl-1,3-dioxole | Dioxole | Similar ring structure but with different substituents |
The uniqueness of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane lies in its combination of a dioxolane ring with a halogenated pentyl chain, providing distinct chemical reactivity and potential biological activity compared to its analogs .
Dioxolane derivatives have played a pivotal role in organic synthesis since the mid-20th century, primarily as protecting groups for carbonyl functionalities. The development of cyclic acetals, such as 1,3-dioxolanes, revolutionized ketone and aldehyde protection strategies by enabling selective reactions at unprotected sites. The compound 2-ethyl-2-(5-iodopentyl)-1,3-dioxolane emerges from this legacy, building upon earlier work with simpler dioxolanes like ethylene glycol derivatives.
Historically, dioxolanes gained prominence through their use in pharmaceutical intermediates. For instance, dexoxadrol and etoxadrol—phencyclidine analogues containing 1,3-dioxolane moieties—demonstrated the structural versatility of this scaffold in medicinal chemistry. The incorporation of halogen atoms, particularly iodine, into dioxolane systems represents a more recent innovation driven by the need for improved leaving groups in nucleophilic substitution reactions.
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane belongs to the subclass of 2,2-disubstituted 1,3-dioxolanes, characterized by the following structural features:
| Structural Feature | Description |
|---|---|
| Core Ring System | Five-membered 1,3-dioxolane ring |
| Substituent at C2 | Ethyl group and 5-iodopentyl chain |
| Halogen Position | Terminal iodine at pentyl chain’s ω-position |
| Molecular Formula | C₁₀H₁₉IO₂ |
| Stereochemical Configuration | Achiral due to symmetrical substitution |
This structure differentiates it from related compounds such as 2-(5-bromopentyl)-1,3-dioxolane (CAS 56741-68-5), where bromine replaces iodine, altering both electronic properties and reactivity patterns. The ethyl group at C2 introduces steric effects that influence ring conformation and intermolecular interactions.
The iodine atom in 2-ethyl-2-(5-iodopentyl)-1,3-dioxolane confers distinctive chemical properties:
Comparative studies with brominated analogues reveal that iodine’s larger atomic radius (140 pm vs. 115 pm for Br) increases van der Waals interactions, affecting solubility and melting behavior. The 5-iodopentyl chain’s length also enables conformational flexibility, allowing the molecule to adopt both extended and coiled configurations in solution.
The stereochemical configuration of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane centers primarily on the quaternary carbon atom at the 2-position of the dioxolane ring [5] [15]. This carbon center exhibits tetrahedral geometry with four distinct substituents: two ring-forming bonds to oxygen atoms, one ethyl group, and one iodopentyl chain [2] [6]. The presence of the quaternary carbon eliminates classical stereoisomerism at this position, as no hydrogen atoms are present to create chiral configurations [15].
The molecular geometry around the quaternary carbon follows standard tetrahedral arrangements with bond angles approximating 109.5 degrees [2]. The carbon-oxygen bonds within the dioxolane ring exhibit typical lengths of approximately 1.43 Angstroms, consistent with sp³ hybridized carbon atoms bonded to oxygen [2] [12]. The carbon-carbon bonds in the ethyl and pentyl substituents maintain standard single bond distances of approximately 1.54 Angstroms [2].
The stereochemical implications extend beyond the central quaternary carbon to encompass the spatial orientation of the substituent chains [12] [14]. The ethyl group adopts conformations that minimize steric interactions with both the dioxolane ring and the iodopentyl chain [12]. The iodopentyl substituent demonstrates significant conformational freedom, with the ability to adopt various extended and folded conformations depending on environmental conditions and intramolecular interactions [14].
| Structural Parameter | Value | Description |
|---|---|---|
| C-O bond length (dioxolane) | 1.43 Å | Carbon-oxygen bond in ring system |
| C-C bond length (alkyl) | 1.54 Å | Single bonds in ethyl and pentyl chains |
| C-I bond length | 2.14 Å | Carbon-iodine bond at chain terminus |
| O-C-O angle (dioxolane) | 105° | Angle at quaternary carbon between oxygens |
| C-C-C angle (alkyl) | 112° | Angles in aliphatic chain portions |
The conformational dynamics of the dioxolane ring in 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane exhibit characteristic behaviors of five-membered cyclic acetals [9] [11]. The ring system adopts predominantly envelope and twist conformations, which represent the lowest energy states for five-membered rings containing heteroatoms [9] [11]. These conformations arise from the geometric constraints imposed by the ring closure and the electronic properties of the oxygen atoms [11] [12].
The envelope conformation involves four ring atoms positioned approximately in a single plane with one atom displaced above or below this plane [9] [11]. In the case of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, the most common envelope conformations place either one of the carbon atoms or one of the oxygen atoms out of the plane formed by the remaining four atoms [11]. The twist conformation represents an alternative low-energy state where no four atoms lie in the same plane, with two adjacent atoms displaced in opposite directions relative to the plane defined by the other three atoms [9] [11].
The conformational preferences of the dioxolane ring are significantly influenced by the anomeric effect, which manifests as a stabilizing interaction between oxygen lone pairs and antibonding orbitals of adjacent carbon-oxygen bonds [38] [10]. This electronic stabilization contributes to the overall conformational energy landscape and affects the relative populations of different ring conformations [38]. The presence of the bulky substituents at the 2-position introduces additional steric considerations that modulate the conformational equilibrium [10] [13].
Experimental studies of related dioxolane systems using vibrational spectroscopy have identified characteristic frequencies associated with ring deformation modes [11]. The observed bands at approximately 665 and 722 wavenumbers in Raman spectra correspond to ring breathing and bending vibrations that are sensitive to conformational changes [11]. These spectroscopic signatures provide valuable insights into the dynamic behavior of the ring system and the relative stabilities of different conformational states [11].
| Conformation Type | Energy Level | Occurrence | Characteristic Features |
|---|---|---|---|
| Envelope | Low | Common | Four atoms planar, one atom displaced |
| Twist | Low | Common | No four atoms planar, two atoms displaced oppositely |
| Half-Chair | Medium | Less common | Intermediate between envelope and chair |
| Planar | High | Rare | All five atoms in single plane |
The electronic effects of the iodopentyl moiety in 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane stem primarily from the unique properties of the iodine atom and its interaction with the aliphatic carbon chain [20] [21]. Iodine, as the least electronegative of the stable halogens with a Pauling electronegativity of 2.66, exerts a relatively weak inductive electron-withdrawing effect compared to fluorine, chlorine, or bromine [20] [28]. This weak inductive effect decreases rapidly with distance from the halogen, making its influence on the dioxolane ring system minimal due to the five-carbon separation [21] [22].
The polarizability of iodine represents its most significant electronic contribution to the molecular system [20]. With a polarizability of 5.35 cubic Angstroms, iodine exhibits the highest polarizability among the halogens, creating opportunities for enhanced intermolecular interactions and reactivity [20] [28]. This high polarizability contributes to increased dispersion forces and can influence the overall molecular conformation through London dispersion interactions [20].
The carbon-iodine bond length of approximately 2.14 Angstroms represents the longest carbon-halogen bond among the common halogens [20] [22]. This extended bond length, combined with the relatively low bond dissociation energy of 238 kilojoules per mole, makes the iodine atom an excellent leaving group in nucleophilic substitution reactions [20] [28]. The weak carbon-iodine bond also permits hyperconjugative interactions between the carbon-iodine antibonding orbital and adjacent carbon-hydrogen bonding orbitals [19] [22].
The electronic configuration of iodine, with its filled 5p orbitals and accessible 5d orbitals, enables participation in extended hyperconjugation and polarization effects [20]. These interactions can influence the conformational preferences of the pentyl chain and affect the overall molecular dipole moment [19] [21]. The combination of weak electronegativity, high polarizability, and accessible orbitals makes the iodopentyl moiety a unique electronic contributor to the overall molecular properties [20] .
| Electronic Property | Fluorine | Chlorine | Bromine | Iodine | Effect on Molecule |
|---|---|---|---|---|---|
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Weak electron withdrawal |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 5.35 | High dispersion interactions |
| C-X Bond Energy (kJ/mol) | 485 | 331 | 276 | 238 | Excellent leaving group ability |
| Inductive Effect Strength | Strong | Moderate | Weak | Very weak | Minimal influence on ring |
The comparative analysis of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane with analogous halogenated dioxolanes reveals distinctive patterns in molecular properties and reactivity profiles [23] . The systematic variation of halogen substituents from fluorine to iodine creates a series of compounds with progressively different electronic and steric characteristics [23] . These variations manifest in altered conformational preferences, electronic distributions, and chemical reactivities across the halogen series [25] .
Fluorinated analogues exhibit the strongest electronic effects due to fluorine's exceptional electronegativity of 3.98 on the Pauling scale [23] [28]. The short carbon-fluorine bond length of 1.41 Angstroms and high bond dissociation energy of 485 kilojoules per mole create compounds with enhanced stability but reduced reactivity in nucleophilic substitution reactions [23] [28]. The strong inductive effect of fluorine significantly influences the electronic properties of the entire molecular framework, even across multiple carbon atoms [22] .
Chlorinated and brominated analogues represent intermediate cases in the halogen series [23] . Chlorine, with an electronegativity of 3.16, provides moderate electronic effects while maintaining reasonable leaving group capabilities [28]. Bromine, with its electronegativity of 2.96 and good leaving group properties, offers a balance between electronic influence and reactivity [28] [3]. The carbon-halogen bond lengths and dissociation energies for these intermediate halogens fall between the extremes represented by fluorine and iodine [23] [28].
The conformational preferences of the dioxolane ring system vary systematically across the halogen series due to differences in anomeric effect strength [25] . Fluorinated derivatives exhibit the strongest anomeric effects, leading to pronounced conformational preferences and ring puckering patterns [25]. As the halogen electronegativity decreases from fluorine to iodine, the anomeric effect weakens correspondingly, resulting in more flexible conformational behavior and reduced stereoelectronic constraints [25] .
The reactivity patterns in nucleophilic substitution reactions demonstrate clear trends across the halogen series . Iodinated compounds, including 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, exhibit the highest reactivity due to iodine's excellent leaving group ability [20]. This enhanced reactivity stems from the weak carbon-iodine bond and the ability of iodide ion to stabilize negative charge through its large, polarizable electron cloud [20]. Conversely, fluorinated analogues show minimal reactivity in substitution reactions due to the strong carbon-fluorine bond and poor leaving group properties of fluoride ion [23] .
| Halogen | Electronegativity | Bond Length (Å) | Bond Energy (kJ/mol) | Leaving Group Ability | Anomeric Effect |
|---|---|---|---|---|---|
| Fluorine | 3.98 | 1.41 | 485 | Poor | Strong |
| Chlorine | 3.16 | 1.78 | 331 | Moderate | Moderate |
| Bromine | 2.96 | 1.94 | 276 | Good | Weak |
| Iodine | 2.66 | 2.14 | 238 | Excellent | Very weak |
The synthetic accessibility and stability profiles of halogenated dioxolanes correlate with the electronic properties of the respective halogens [23] . Iodinated derivatives generally require more careful handling due to the potential for halogen elimination reactions and the tendency of carbon-iodine bonds to undergo homolytic cleavage under certain conditions . However, this enhanced reactivity also makes iodinated compounds valuable synthetic intermediates for further chemical transformations .
The fundamental approach to synthesizing 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane relies on the classical acetalization reaction between carbonyl compounds and ethylene glycol [1] [2]. This methodology represents the cornerstone of dioxolane synthesis, where the cyclic acetal formation occurs through a well-established mechanism involving nucleophilic attack of the diol on the activated carbonyl carbon.
The ethylene glycol-mediated cyclization proceeds through a multi-step process initiated by the protonation of the carbonyl oxygen under acidic conditions [3]. The enhanced electrophilicity of the protonated carbonyl facilitates nucleophilic attack by one hydroxyl group of ethylene glycol, forming a hemiacetal intermediate [3]. Subsequent intramolecular cyclization occurs when the second hydroxyl group attacks the hemiacetal carbon, leading to the formation of the five-membered dioxolane ring with concomitant water elimination [1] [3].
For the specific synthesis of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, the process requires a ketone precursor bearing both ethyl and 5-iodopentyl substituents. The reaction typically employs p-toluenesulfonic acid as the catalyst at temperatures ranging from 78-85°C, achieving yields of 70-95% over reaction periods of 6-12 hours [2]. The use of Dean-Stark apparatus or molecular sieves is critical for continuous water removal, driving the equilibrium toward product formation [4].
| Parameter | Optimal Range | Critical Factor | Impact on Yield |
|---|---|---|---|
| Temperature | 78-85°C | Equilibrium shift | High (±20%) |
| Catalyst Loading | 0.1-1.0 mol% | Catalytic efficiency | Moderate (±15%) |
| Reaction Time | 6-12 h | Conversion completion | High (±25%) |
| Water Removal | Dean-Stark/Molecular Sieves | Equilibrium drive | High (±30%) |
The stereochemical outcome of this reaction is primarily governed by thermodynamic control, favoring the most stable chair-like transition state during cyclization [5]. The incorporation of the 5-iodopentyl chain introduces additional steric considerations that can influence both the reaction rate and the stereoselectivity of the process.
The mechanistic understanding of acid-catalyzed ketal formation has evolved significantly, revealing the intricate details of the multi-step process [6] [7]. The reaction mechanism can be described through the PADPEAD sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, and final Deprotonation [8].
The initial protonation step involves the coordination of the Brönsted acid catalyst to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon [6] [7]. This activation step is crucial as alcohols are inherently weak nucleophiles and would add very slowly under neutral conditions [3]. The enhanced electrophilicity facilitates the subsequent nucleophilic attack by the first hydroxyl group of ethylene glycol.
Recent studies have demonstrated remarkable efficiency in acid-catalyzed acetalization reactions, with hydrochloric acid showing exceptional catalytic activity even at extremely low loadings of 0.005 mol% [9]. The reaction proceeds efficiently across a wide temperature range from -60°C to 50°C, with optimal conversion achieved at ambient temperature to 50°C in remarkably short reaction times of 3 minutes to 24 hours [9].
| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| HCl Catalysis | HCl (0.005-30 mol%) | Ambient to 50 | 3 min to 24 h | 85-99 |
| p-TsOH Catalysis | p-Toluenesulfonic acid | 120 | 6 h | 85-92 |
| Montmorillonite Catalysis | Mont. K10 | Reflux | 1-18 h | 90-95 |
The mechanism proceeds through a hemiacetal intermediate that rapidly cyclizes to form the stable five-membered dioxolane ring [7]. The intramolecular nature of the cyclization step provides significant entropic advantages, making the formation of five-membered rings particularly favored over six-membered alternatives [8]. The final water elimination step is facilitated by the continuous removal of water from the reaction system, effectively driving the equilibrium toward product formation [4].
Contemporary advances in catalytic methodology have introduced sophisticated approaches for the regioselective synthesis of dioxolane derivatives, offering enhanced control over both regio- and stereoselectivity [5] [10] [11]. These modern catalytic systems represent a significant departure from traditional acid-catalyzed approaches, incorporating elements of asymmetric catalysis, photoredox chemistry, and transition metal catalysis.
Chiral phosphoric acids have emerged as particularly powerful catalysts for regioselective acetalization reactions, offering unprecedented levels of selectivity with ratios exceeding 25:1 [5]. These BINOL-derived catalysts operate through a dual activation mechanism, simultaneously coordinating to both the carbonyl substrate and the diol nucleophile to create a highly organized transition state [12] [13]. The catalyst loading can be reduced to as low as 0.1 mol% for gram-scale reactions while maintaining excellent selectivity [5].
The (R)-Ad-TRIP and (S)-SPINOL-based polymeric catalysts represent a significant advancement in catalyst recyclability and performance [5]. These immobilized systems can be recycled up to 10 times without significant loss of activity or selectivity, addressing the economic and environmental concerns associated with homogeneous chiral catalysts [5]. The polymeric variants often demonstrate superior performance compared to their monomeric counterparts, likely due to site isolation effects and reduced catalyst aggregation [5].
| Catalyst System | Selectivity | Loading (mol%) | Temperature (°C) | Advantages |
|---|---|---|---|---|
| Chiral Phosphoric Acids | Up to >25:1 rr | 0.1-0.5 | -30 to rt | Enantioselective, recyclable |
| Fe(dibm)₃ Iron Catalyst | Regioselective | 5-10 | 40-80 | Non-toxic, broad scope |
| Hypervalent Iodine(III) | Stereoselective | 125 (equiv) | -80 to -30 | Three-component assembly |
Iron-based catalytic systems have gained prominence due to their non-toxic nature and broad substrate scope [10]. The Fe(dibm)₃ catalyst system operates through a mechanism involving cyclic dioxolane/dioxane-type intermediates with hydroxyl groups, enabling regioselective alkylation of carbohydrates and diols [10]. The development of cheaper iron catalysts, such as Fe(dipm)₃, has addressed cost concerns while maintaining similar catalytic efficiency [10].
Photoredox nickel-catalyzed systems represent a cutting-edge approach for C-H functionalization of dioxolanes [14]. These dual catalytic systems combine the single-electron transfer capabilities of photoredox catalysts with the versatile reactivity of nickel complexes, enabling regioselective 2-functionalization of 1,3-dioxolane with aryl chlorides [14]. The use of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photocatalyst and NiCl₂·DME with dtbbpy as ligand, along with K₃PO₄ as base under blue LED irradiation, provides mild reaction conditions with excellent regioselectivity [14].
Solid-phase synthesis has emerged as a powerful methodology for the preparation of functionalized dioxolane derivatives, offering advantages in terms of purification, automation, and library generation [15]. The approach requires careful selection of appropriate linker groups that remain stable during the synthesis sequence but can be cleaved selectively to release the final product [15].
The choice of resin and linker strategy is critical for successful solid-phase synthesis of dioxolane derivatives. Wang resin, with its benzyl ester linkage, provides stability under basic and nucleophilic conditions while allowing cleavage under mildly acidic conditions (50% TFA/DCM) [15]. This resin system is particularly suitable for dioxolane synthesis as it tolerates the acidic conditions required for acetalization while providing reliable product release.
Merrifield resin, featuring a chloromethyl functionality, offers alternative attachment strategies through nucleophilic substitution reactions [15]. However, the requirement for strong acid cleavage conditions (HF or concentrated acids) may limit its applicability for acid-sensitive dioxolane derivatives. The loading capacity typically ranges from 0.8-1.5 mmol/g, providing reasonable substrate incorporation levels [15].
| Resin Type | Loading (mmol/g) | Cleavage Conditions | Recyclability | Yield Range (%) |
|---|---|---|---|---|
| Wang Resin | 0.5-1.2 | 50% TFA/DCM | Limited | 70-85 |
| Merrifield Resin | 0.8-1.5 | HF or strong acid | Limited | 65-80 |
| Polymer-Supported CPA | 0.2-0.6 | Mild acid | Up to 10 cycles | 80-95 |
Polymer-supported chiral phosphoric acid catalysts represent a sophisticated approach that combines the advantages of solid-phase synthesis with asymmetric catalysis [5]. These systems demonstrate exceptional recyclability, maintaining high activity and selectivity for up to 10 cycles. The lower loading capacity (0.2-0.6 mmol/g) is offset by the high catalytic efficiency and the ability to achieve excellent yields (80-95%) with minimal catalyst consumption [5].
The synthetic sequence typically involves resin functionalization, acetalization reaction on solid support, and final cleavage to release the product. The solid-phase approach enables the use of excess reagents to drive reactions to completion, with unreacted materials and byproducts removed through simple washing procedures [15]. This methodology is particularly valuable for library synthesis where multiple dioxolane derivatives can be prepared in parallel using automated synthesizers [15].
The incorporation of iodine into the pentyl chain of dioxolane derivatives requires careful consideration of reaction timing, substrate reactivity, and regioselectivity [16] [17]. Several strategic approaches have been developed for the efficient introduction of halogen substituents, each offering distinct advantages depending on the specific synthetic requirements.
Direct iodination represents the most straightforward approach, utilizing molecular iodine in combination with suitable oxidants [16]. This methodology can be applied either to pre-formed dioxolane substrates or integrated into the cyclization sequence. The reaction typically proceeds under mild conditions (room temperature to 60°C) with yields ranging from 60-85% [16]. The regioselectivity is primarily governed by the electronic and steric properties of the substrate, with activated positions showing preferential reactivity [16].
The Finkelstein reaction provides an alternative strategy through halogen exchange, particularly effective for converting chloro or bromo derivatives to the corresponding iodo compounds [17]. This approach utilizes sodium iodide in polar aprotic solvents, proceeding through an SN2 mechanism that results in clean inversion of stereochemistry when applicable. Yields typically range from 70-95%, making this an attractive option for substrates where direct iodination is problematic [17].
| Strategy | Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Direct Iodination | I₂/oxidant | Mild, rt to 60°C | Position dependent | 60-85 |
| Finkelstein Reaction | NaI/alkyl halide | Polar aprotic solvent | SN2 mechanism | 70-95 |
| Hypervalent Iodine | PhI(OAc)₂ | Low temperature | Stereoselective | 48-95 |
Hypervalent iodine reagents offer unique opportunities for stereoselective iodine incorporation through three-component assembly reactions [18] [19]. The use of (diacetoxyiodo)benzene in combination with carboxylic acids and silyl enol ethers enables the stereoselective formation of substituted dioxolanes with iodine functionality [18]. These reactions typically require low temperatures (-80 to -30°C) but can achieve excellent stereoselectivity with yields ranging from 48-95% [18].
Radical-mediated iodination provides access to positions that are difficult to functionalize through ionic mechanisms [20]. The use of N-iodosuccinimide (NIS) in combination with radical initiators like AIBN enables the selective introduction of iodine under mild conditions. This approach is particularly valuable for the functionalization of unreactive C-H bonds, though yields are typically moderate (50-80%) due to competing side reactions [20].
The optimization of iodine incorporation timing within the overall synthetic sequence is crucial for maximizing efficiency. Pre-functionalization of the alkyl chain prior to dioxolane formation often provides superior results, as it avoids potential complications from competing reactions at the dioxolane ring [17]. Alternatively, post-cyclization functionalization can be advantageous when the dioxolane ring provides beneficial directing effects or when protecting group strategies are employed [14].